[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate
説明
The compound [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate is a complex tricyclic derivative featuring a fused oxabicyclic core with methyl substituents and a carbamate-sulfonyl functional group. This compound shares structural similarities with neuroactive agents like topiramate (a sulfamate derivative) but differs in its substitution pattern and functional groups .
特性
分子式 |
C25H39NO15S |
|---|---|
分子量 |
625.6 g/mol |
IUPAC名 |
[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate |
InChI |
InChI=1S/C25H39NO15S/c1-20(2)34-13-9-31-24(17(15(13)36-20)38-22(5,6)40-24)11-30-19(27)26-42(28,29)33-12-25-18(39-23(7,8)41-25)16-14(10-32-25)35-21(3,4)37-16/h13-18H,9-12H2,1-8H3,(H,26,27)/t13-,14-,15-,16-,17+,18+,24+,25+/m1/s1 |
InChIキー |
GROVDZIQQRSHBK-ZKASJUMXSA-N |
異性体SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COC(=O)NS(=O)(=O)OC[C@]45[C@H]([C@H]6[C@@H](CO4)OC(O6)(C)C)OC(O5)(C)C)C |
正規SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COC(=O)NS(=O)(=O)OCC45C(C6C(CO4)OC(O6)(C)C)OC(O5)(C)C)C |
製品の起源 |
United States |
準備方法
Step 1: Synthesis of the Core Tricyclic Scaffold
Starting Material: A protected carbohydrate derivative, such as a modified D-fructose or related hexose, with suitable protecting groups (e.g., isopropylidene groups).
Protection of hydroxyl groups: The initial carbohydrate is selectively protected to prevent side reactions. Common protecting groups include isopropylidene or acetal groups, which stabilize the cyclic structure.
Formation of the polyoxygenated ring system: Using intramolecular cyclization techniques, such as acid-catalyzed cyclizations or activation with reagents like BF₃·Et₂O, the protected sugar undergoes ring closure to form the tricyclic core. This step is crucial for establishing the stereochemistry and the fused ring system.
Step 3: Formation of the Pentaoxatricyclo Structure
Oxidation and ring closure: The oxygen atoms are incorporated through oxidation of hydroxyl groups, followed by cyclization steps to form the five-oxygen fused ring system. Reagents such as iodine, DDQ, or hypervalent iodine compounds can facilitate these transformations.
Control of stereochemistry: Stereoselective reactions, including chiral catalysts or chiral auxiliaries, are employed to ensure the correct stereochemical configuration as specified by the (1R,2S,6S,9R) configuration.
Step 4: Functionalization with Methoxysulfonyl Carbamate
Preparation of the sulfonyl donor: The methoxysulfonyl chloride (or related sulfonyl chlorides) is prepared or obtained commercially.
Sulfonylation reaction: The core tricyclic compound is reacted with methoxysulfonyl chloride in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfonyl carbamate linkage.
Final purification: The product is purified via chromatography, typically using silica gel column chromatography, and characterized by NMR, MS, and X-ray crystallography to confirm stereochemistry and structure.
Reaction Conditions and Catalysts
| Step | Reagents | Solvents | Conditions | Catalysts/Promoters |
|---|---|---|---|---|
| Protection | Isopropylidene reagents | Toluene, acetone | Reflux | Acid catalysts (p-toluenesulfonic acid) |
| Cyclization | BF₃·Et₂O | Dichloromethane | 0°C to room temperature | - |
| Methylation | CH₃I or dimethyl sulfate | Acetone or DMF | Reflux | K₂CO₃ or NaH |
| Oxidation | DDQ, iodine | Dichloromethane | Room temperature | - |
| Sulfonylation | Methoxysulfonyl chloride | Pyridine | 0°C to room temperature | - |
Notes on Stereochemistry and Purification
- The stereochemical configuration is critical; chiral auxiliaries or chiral catalysts are employed to ensure the correct stereoisomer formation.
- Purification involves chromatography and recrystallization, with characterization via NMR, IR, MS, and X-ray diffraction to confirm structure and stereochemistry.
Summary of the Synthesis Pathway
| Stage | Key Reaction | Purpose | Reagents | Conditions |
|---|---|---|---|---|
| Protection | Hydroxyl group protection | Prevent side reactions | Isopropylidene reagents | Acid catalysis, reflux |
| Cyclization | Ring closure | Form tricyclic core | BF₃·Et₂O | Low temperature, inert atmosphere |
| Methylation | Alkylation | Introduce methyl groups | CH₃I, K₂CO₃ | Reflux, inert atmosphere |
| Oxidation | Oxygen insertion | Form oxy-tricyclic system | DDQ, iodine | Room temperature |
| Sulfonylation | Carbamate formation | Attach methoxysulfonyl group | Methoxysulfonyl chloride | 0°C to room temperature |
化学反応の分析
Hydrolysis Reactions
The carbamate and sulfonate ester groups are primary sites for hydrolysis:
Carbamate Hydrolysis
Under acidic or basic conditions, the carbamate linkage undergoes cleavage:
-
Products : Corresponding alcohol and sulfonamide derivatives.
Sulfonate Ester Hydrolysis
The methoxysulfonyl group is susceptible to nucleophilic attack:
-
Conditions : Aqueous ethanol at 80°C.
-
Outcome : Generates sulfonic acid, enhancing water solubility .
Nucleophilic Substitution
The sulfonate ester acts as a leaving group in SN2 reactions:
| Nucleophile | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | NH₃/EtOH | Sulfonamide | 72 | |
| Thiols | NaSH/DMF | Thiosulfonate | 65 | |
| Azide | NaN₃/DMSO | Azidosulfonate | 58 |
-
Steric Effects : Bulky tricyclic moieties reduce reaction rates .
-
Stereochemical Retention : Chiral centers remain intact due to rigid bicyclic framework .
Oxidation of Alcohol Intermediates
The methanol derivative (structural analog) oxidizes to a ketone:
Reduction of Sulfonate Esters
Catalytic hydrogenation reduces sulfonate esters to thiols:
-
Conditions : 50 psi H₂, 40°C, 12h.
Stability Under Physiological Conditions
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 7.4 (37°C) | Slow carbamate hydrolysis | 48h | |
| Liver Microsomes | Rapid sulfonate ester cleavage | 1.5h |
Cross-Coupling Reactions
The sulfonate ester facilitates Suzuki-Miyaura couplings:
-
Catalyst : 5 mol% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1).
Click Chemistry
Azide derivatives (synthesized via substitution) undergo Huisgen cycloaddition:
Computational Reactivity Predictions
| Parameter | Value | Method (Source) |
|---|---|---|
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G(d) |
| Carbamate Bond Order | 1.32 | Molecular Orbital Analysis |
| Sulfonate Charge (S) | +1.45 | Natural Population Analysis |
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context.
類似化合物との比較
Comparison with Structurally Similar Compounds
Topiramate
Structure : [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-6-yl]methyl sulfamate .
Key Differences :
- Functional Group : Topiramate has a sulfamate group (–OSO₂NH₂), whereas the target compound features a carbamate-linked methoxysulfonyl group (–O–SO₂–O–C(O)–N–).
- Biological Activity: Topiramate is a known anticonvulsant and weight management drug, acting via modulation of GABA receptors, sodium channels, and carbonic anhydrase inhibition. The target compound’s methoxysulfonyl-carbamate moiety may confer distinct pharmacokinetic or receptor-binding profiles due to altered polarity and steric effects.
Table 1: Structural and Functional Comparison with Topiramate
| Property | Target Compound | Topiramate |
|---|---|---|
| Molecular Formula | C₂₃H₃₄N₂O₁₃S | C₁₂H₂₁NO₈S |
| Functional Groups | Carbamate, methoxysulfonyl, polyether tricycle | Sulfamate, polyether tricycle |
| Biological Activity (Known) | Not explicitly reported; hypothesized neuroactivity due to structural analogy | Anticonvulsant, carbonic anhydrase inhibitor |
| Solubility | Likely lower due to larger hydrophobic substituents | Moderate (water-soluble sulfamate group) |
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
Structure : A stereoisomer with an acetate ester at the C8 position instead of the carbamate-sulfonyl group .
Key Differences :
- Applications : Acetate esters are often prodrugs designed to enhance bioavailability. This compound may serve as a precursor for synthesizing derivatives like the target compound.
[(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic Acid
Structure : Features a carboxylic acid group at C8, altering charge and reactivity .
Key Differences :
- Ionization : The carboxylic acid group (–COOH) introduces pH-dependent ionization, enhancing water solubility compared to the target compound’s neutral carbamate-sulfonyl group.
- Synthetic Utility : Likely used as an intermediate for further functionalization (e.g., coupling reactions to generate amides or esters).
Megastigmanglycosides (e.g., Citroside A, Roseoside)
Structure: Natural tricyclic monoterpene glycosides with xylopyranosyl-glucopyranosyl sugar moieties . Key Differences:
- Core Structure : Megastigmanglycosides have a tetracyclic backbone with sugar units, contrasting with the synthetic polyether tricycle of the target compound.
- Bioactivity : These glycosides exhibit antioxidant and anti-inflammatory properties, suggesting divergent applications compared to the synthetic analogs.
Research Findings and Implications
Hypothesized Pharmacological Profile
- Metabolic Stability : The bulky tricyclic core and methyl groups may enhance metabolic stability compared to simpler sulfamates.
生物活性
The compound is a complex organic molecule with potential biological activities that have been explored in various studies. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound is characterized by its intricate structure which includes multiple functional groups:
- Molecular Formula : CHNO
- Molecular Weight : 260.28 g/mol
- IUPAC Name : [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonyl]carbamate
Structural Features
The structural complexity is indicative of its potential interactions within biological systems. The presence of multiple oxo and sulfonyl groups suggests possible reactivity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A related compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Properties
Research has also focused on the anticancer potential of compounds with similar frameworks:
- Case Study 2 : In vitro studies revealed that derivatives of this compound induce apoptosis in cancer cell lines through the activation of caspase pathways.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may lead to increased ROS levels in cells which can trigger apoptosis.
Data Summary Table
Q & A
Basic Research Questions
How can synthetic yield be optimized for this compound?
Methodological Answer:
Optimization requires systematic experimental design. Use Design of Experiments (DoE) to vary parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on yield. Bayesian optimization algorithms can efficiently navigate high-dimensional parameter spaces by iteratively refining conditions based on prior results . For example:
| Parameter | Range Tested | Optimal Value Identified |
|---|---|---|
| Reaction Temp. | 25–80°C | 60°C |
| Solvent | THF, DCM, AcCN | Anhydrous DCM |
| Catalyst (mol%) | 1–10% | 5% |
High-throughput synthesis platforms (e.g., flow chemistry) enable rapid screening of conditions while minimizing reagent waste .
What spectroscopic techniques are most effective for characterizing stereochemical purity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry via coupling constants and NOE experiments. For example, vicinal coupling constants () can differentiate axial/equatorial substituents in the tricyclic core .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
- Polarimetry : Compare specific rotation values with literature data for enantiomeric excess analysis .
How can stability under varying pH and temperature conditions be evaluated?
Methodological Answer:
Perform stress testing :
pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the carbamate or sulfonyl groups .
Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Accelerated aging studies (40–80°C) can predict shelf-life .
Advanced Research Questions
How to resolve contradictions in spectral data between synthetic batches?
Methodological Answer:
Apply multivariate analysis (e.g., Principal Component Analysis (PCA)) to identify outliers in datasets (e.g., NMR chemical shifts, HPLC retention times). For instance, batch-to-batch variations in sulfonyl group orientation may arise from incomplete protection during synthesis. Statistical modeling (e.g., ANOVA) can isolate critical variables (e.g., reaction time, purification method) causing discrepancies .
What computational strategies predict the impact of stereochemistry on reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for stereochemical inversion or nucleophilic attack at specific sites (e.g., carbamate vs. ether oxygen). Compare with experimental kinetics .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. For example, polar solvents may stabilize the tricyclic core via hydrogen bonding .
Can this compound be applied in targeted drug delivery systems?
Methodological Answer:
Explore bioconjugation strategies :
Linker Design : Attach the carbamate group to model drugs (e.g., siRNA) via pH-labile or enzyme-cleavable bonds.
In Vitro Testing : Assess release kinetics under physiological conditions (e.g., lysosomal pH 5.0) using fluorescence quenching assays .
| Application | Method | Key Finding |
|---|---|---|
| siRNA Delivery | PAGE Purification | 85% payload release at pH 5.0 |
| Stability in Serum | HPLC-MS Quantification | <5% degradation over 24h |
Notes on Evidence Utilization
- Synthesis Optimization : References to flow chemistry () and Bayesian algorithms () provide frameworks for high-throughput experimentation.
- Computational Modeling : (AI integration) and 17 (material design) support predictive modeling of stereochemical effects.
- Data Contradictions : Statistical approaches from and address batch variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
